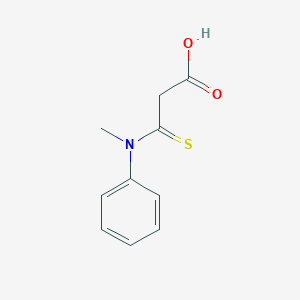
3-(N-methylanilino)-3-sulfanylidenepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N-Methyl-N-phenylthiocarbamoyl]acetic acid is an organic compound that belongs to the class of thiocarbamoyl derivatives This compound is characterized by the presence of a thiocarbamoyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [N-Methyl-N-phenylthiocarbamoyl]acetic acid typically involves the reaction of N-methyl-N-phenylthiocarbamoyl chloride with acetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride, which facilitates the formation of the thiocarbamoyl chloride intermediate.
Industrial Production Methods
On an industrial scale, the production of [N-Methyl-N-phenylthiocarbamoyl]acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[N-Methyl-N-phenylthiocarbamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbamoyl group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [N-Methyl-N-phenylthiocarbamoyl]acetic acid involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-phenylthiocarbamoyl chloride: A precursor in the synthesis of [N-Methyl-N-phenylthiocarbamoyl]acetic acid.
N-Methyl-N-phenylthiocarbamoyl methyl ester: A structurally related compound with similar reactivity.
N-Methyl-N-phenylthiocarbamoyl ethyl ester: Another related compound used in similar applications.
Uniqueness
[N-Methyl-N-phenylthiocarbamoyl]acetic acid is unique due to its specific combination of a thiocarbamoyl group and an acetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiocarbamoyl derivatives.
Propriétés
Numéro CAS |
172896-85-4 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
3-(N-methylanilino)-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(9(14)7-10(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
Clé InChI |
UJFNRZZXUOVFAB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
SMILES canonique |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
Synonymes |
Propanoic acid, 3-(methylphenylamino)-3-thioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















